4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the compound “5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction .Molecular Structure Analysis
The molecular structure of “3-(4-methoxyphenyl) propionic acid” has a linear formula of CH3OC6H4CH2CH2CO2H . The related compound “3-(3-hydroxy-4-methoxyphenyl)propionic acid” has an empirical formula of C10H12O4 and a molecular weight of 196.20 .Chemical Reactions Analysis
The chemical reactions involving related compounds are complex. For example, the compound “5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” was reduced to form another compound in cold conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds vary. For instance, “3-(4-methoxyphenyl) propionic acid” has a molecular weight of 180.20 . The related compound “3-(3-hydroxy-4-methoxyphenyl)propionic acid” has a molecular weight of 196.20 .Scientific Research Applications
Crystal Structure and Tautomeric Forms
4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid and related compounds have been studied for their crystallographic properties and tautomeric forms. Nye et al. (2013) investigated similar compounds, revealing their crystallographic inversion centers and intramolecular hydrogen bonding, akin to acetylacetone. These properties are significant in understanding the molecular structure and stability of such compounds (Nye, Turnbull, & Wikaira, 2013).
Synthesis and Structural Analysis
The synthesis of 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid derivatives has been extensively studied. For instance, Drysdale et al. (2000) described the synthesis and structure-activity relationship of similar compounds as potent inhibitors of kynurenine-3-hydroxylase, highlighting their potential as neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000). El-Hashash et al. (2014) discussed using related compounds as key starting materials in the synthesis of various heterocycles with antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014).
Luminescence Studies
Research has also focused on the luminescence properties of 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid derivatives. For example, Duan et al. (2008) synthesized and characterized cerium, thorium, and uranyl complexes with a similar compound, observing strong luminescence of the metal ions (Duan, Yang, Liu, & Gao, 2008).
Biological Activities
Several studies have explored the biological activities of derivatives of 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid. Pulina et al. (2009) obtained compounds exhibiting moderate anti-inflammatory, analgesic, and antimicrobial activity using reactions of similar acids (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).
Applications in Heterocyclic Synthesis
Compounds like 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid serve as key starting materials for synthesizing various heterocyclic compounds. For instance, El-Hashash et al. (2015) used a related compound to prepare a series of heterocyclic compounds with potential antibacterial activities (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4-(3-methoxyphenyl)-2-oxobut-3-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-7H,1H3,(H,13,14)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQCGQSQBDNCY-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid | |
CAS RN |
65152-37-6 | |
Record name | (3-METHOXYSTYRYL)GLYOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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